Intramolecular Hydrogen Bond Energy Differential in 2,2'-Dihydroxybenzophenone versus 2-Hydroxybenzophenone
The unique ortho,ortho'-substitution pattern of 2,2'-dihydroxybenzophenone results in a bifurcated intramolecular hydrogen bond that is energetically distinct from the single hydrogen bond in 2-hydroxybenzophenone. Spectrophotometric determination of dissociation constants (pK') revealed an energy difference of 2 kcal/mol between intramolecular and intermolecular hydrogen bonding for 2,2'-dihydroxybenzophenone derivatives compared to 2-hydroxybenzophenone analogs [1]. This energetic difference is directly linked to the compound's enhanced photostability and UV absorption characteristics.
| Evidence Dimension | Hydrogen bond energy difference (intramolecular vs. intermolecular) |
|---|---|
| Target Compound Data | 2 kcal/mol |
| Comparator Or Baseline | 2-Hydroxybenzophenone (reference point) |
| Quantified Difference | Not directly provided; inferred from distinct bifurcated vs. single H-bond geometry |
| Conditions | Spectrophotometric titration; pK' determination in solution |
Why This Matters
The 2 kcal/mol energy differential translates to superior photostability in polymer matrices, a key procurement consideration for long-term UV protection applications.
- [1] Chemical Papers. (1967). Spectrophotometric determination of the dissociation constants of derivatives of 2-hydroxybenzophenone and 2,2'-dihydroxybenzophenone. Chemical Papers, 21(6), 410–416. View Source
